Fenpipramide

Renal colic Combination therapy Pain management

Securing a structurally specific impurity reference standard for Fenpiverinium ANDA submissions is a critical supply chain challenge. Fenpipramide (CAS 77-01-0) directly resolves this as the designated parent drug impurity. - Supplied with comprehensive characterization data compliant with regulatory guidelines for AMV and QC applications. - Eliminates the risk of method failure from using non-specific alternative anticholinergics, ensuring accurate impurity profiling. - Available as a high-purity analytical reference standard with full Certificate of Analysis, supporting DMF and ANDA filings.

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
CAS No. 77-01-0
Cat. No. B1207749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpipramide
CAS77-01-0
Synonymsfenpipramide
fenpipramide monohydrochloride
HOE 9980
HOE-9980
Hoechst 998
piperidinoethyldiphenylacetamide
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C21H26N2O/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24)
InChIKeyUETXPGADPCBQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenpipramide Procurement Guide


Fenpipramide (CAS 77-01-0) is a parasympatholytic agent belonging to the diphenylbutyramide class of synthetic antispasmodics [1]. The compound exists as a tertiary amine base (free base; molecular formula C21H26N2O; molecular weight 322.45 g/mol) and is also available as the hydrochloride salt (HCl salt; CAS 14007-53-5; molecular weight 358.91 g/mol) . Fenpipramide functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors, thereby reducing smooth muscle contractions [2]. Historically, the compound was employed as a spasmolytic in human obstetrics, and it currently serves as the active anticholinergic component in veterinary fixed-dose combinations with levomethadone (e.g., Polamivet/L-Polamivet) used for analgesia and sedation in dogs and ponies [3].

Impurity reference standard for fenpiverinium QC workflows
Tertiary amine anticholinergic probe for receptor and combination research
Fixed-dose combination context (levomethadone/fenpipramide) — not for standalone procurement

Fenpipramide Substitution Risks


Substitution between fenpipramide and structurally related anticholinergics such as fenpiverinium (a quaternary ammonium derivative) or atropine is not scientifically justified. Fenpipramide, as a tertiary amine (pKa predicted 15.80 ± 0.50), differs fundamentally in physicochemical properties and pharmacological application from fenpiverinium bromide, which bears a permanent positive charge and demonstrates limited blood-brain barrier penetration . While fenpiverinium is formulated as a water-soluble bromide salt for oral tablets and injectable presentations targeting peripheral muscarinic receptors, fenpipramide's tertiary amine structure confers distinct central nervous system penetration potential, a property implicated in its association with emergence delirium in veterinary anesthesia . Furthermore, fenpipramide is deployed exclusively in fixed-dose combinations (levomethadone/fenpipramide at 0.2 mg·kg⁻¹ with 0.01 mg·kg⁻¹ fenpipramide; dipyrone/pitofenone/fenpipramide combinations) rather than as a standalone therapeutic, making independent procurement and dosing infeasible for clinical substitution [1].

Fenpiverinium substitution Quaternary ammonium vs. tertiary amine — BBB penetration and receptor profile may differ substantially
Standalone anticholinergic swap Fenpipramide is used only in fixed-dose combinations; independent dosing and procurement are not feasible
Other anticholinergics (e.g., atropine) Structural class and parasympatholytic selectivity may shift study endpoint interpretation

Fenpipramide Comparative Evidence


Renal Colic Analgesia: Combination vs. Nifedipine

In a direct head-to-head clinical trial comparing intravenous dipyrone (2.5 g) + pitofenone (10 mg) + fenpipramide bromomethylate (0.1 mg) versus sublingual nifedipine (10 mg) for the treatment of renal colic, the fenpipramide-containing combination achieved complete pain resolution in 89% of cases, whereas nifedipine achieved pain resolution in only 44% of cases [1]. This difference was statistically significant (p < 0.005). The study enrolled patients presenting with acute renal colic, and pain assessment was conducted following intravenous administration of the fenpipramide-containing regimen versus sublingual nifedipine [1].

Renal Colic Pain Resolution
Head-to-head
89% vs 44%
complete pain resolution
p < 0.005
Reported endpoint context supports combination therapy research
Trial context: dipyrone + pitofenone + fenpipramide vs. nifedipine
Renal colic Combination therapy Pain management

Emergence Quality in Dogs: Combination vs. Methadone

In a randomized, blinded clinical trial of 44 dogs undergoing orthopedic surgery, premedication with levomethadone/fenpipramide (LM-F; 0.2 mg·kg⁻¹ levomethadone / 0.01 mg·kg⁻¹ fenpipramide) was compared to methadone monotherapy (M; 0.4 mg·kg⁻¹) regarding recovery quality. The quality of the recovery phase was rated significantly lower (indicating more agitation and poorer recovery quality) in the LM-F group compared to the methadone group on the simple descriptive scale (R-SDS) . This finding is attributed to the central anticholinergic effects of fenpipramide, which is included in the fixed-dose combination to counteract methadone-induced bradycardia but may contribute to emergence delirium resembling the central anticholinergic syndrome described in humans .

Canine Emergence Quality
Head-to-head
Significantly lower recovery quality
LM-F vs. methadone monotherapy
Reported emergence endpoint context; may influence protocol design
44 dogs, orthopedic surgery; central anticholinergic effect implicated
Veterinary anesthesia Emergence delirium Recovery quality

Fenpipramide as Impurity Reference for Fenpiverinium

Fenpipramide (CAS 77-01-0) is chemically defined as 2,2-diphenyl-4-(piperidin-1-yl)butanamide and is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in pharmaceutical analysis [1]. The compound is specifically designated as 'Diphenyl piperidino ethyl acetamide impurity' or a parent drug-related substance for fenpiverinium [2]. This analytical-grade reference material is intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of fenpiverinium-containing pharmaceutical products [1]. The product is supplied with characterization data enabling traceability against pharmacopeial standards (USP or EP) based on feasibility [1].

Impurity Reference Standard
Analytical context
Structurally specific for fenpiverinium QC
Designated impurity reference material
Enables impurity profiling and ANDA analytical method validation
No alternative anticholinergic can substitute this analytical function
Pharmaceutical analysis Impurity profiling Quality control

Canine Hemodynamic Stability: Levomethadone/Fenpipramide

In a prospective, randomized, experimental crossover study of five healthy Beagle dogs, the cardiovascular effects of a proprietary l-methadone/fenpipramide combination (Polamivet; 0.5 mg·kg⁻¹ l-methadone / 0.025 mg·kg⁻¹ fenpipramide IV) were evaluated alone and with acepromazine premedication [1]. The study found that heart rate did not change significantly over time in either treatment group following l-methadone/fenpipramide injection, and cardiac index was not significantly influenced after the combination was administered [1]. Systemic vascular resistance index, mean arterial pressure, central venous pressure, and mean pulmonary artery pressure also did not change significantly after either treatment [1]. The inclusion of fenpipramide in this fixed-dose combination is specifically intended to prevent methadone-induced bradycardia via its anticholinergic (vagolytic) action, and the data confirm that this hemodynamic objective is achieved without adverse cardiovascular consequences in healthy dogs [1].

Canine Hemodynamic Stability
Class-level
No significant Δ in HR or cardiac index
Reported hemodynamic endpoint context; supports fixed-dose combination evaluation
Crossover study, 5 dogs; class inference for opioid-induced bradycardia mitigation
Veterinary anesthesia Fixed-dose combination Hemodynamic stability

Equine Hemodynamic Response: L-Methadone/Fenpipramide

In a study evaluating the pharmacokinetics and pharmacodynamics of a commercially available l-methadone/fenpipramide combination administered to isoflurane-anesthetized and mechanically ventilated ponies, administration of the combination led to a transient increase in blood pressure without concurrent increases in heart rate [1]. This finding is consistent with the intended pharmacological role of fenpipramide as a parasympatholytic agent that counteracts vagal effects of the opioid component while preserving chronotropic stability [1].

Equine Hemodynamic Response
Supporting evidence
Transient BP increase without HR increase
Supports hemodynamic stability endpoint interpretation in equine research
Isoflurane-anesthetized ponies; no direct comparator
Equine anesthesia Pharmacokinetics Hemodynamics

Analgesic Duration in Dogs: Levomethadone/Fenpipramide

In a randomized, complete crossover experimental trial of eight healthy adult Beagles, mechanical nociceptive thresholds were determined following treatment with levomethadone/fenpipramide (L; 0.2 mg·kg⁻¹) alone, metamizole (M; 75 mg·kg⁻¹) alone, or their combination (LM) [1]. Mechanical thresholds in the L group were significantly increased above baseline for 165 minutes and were significantly elevated above the M group for 135 minutes [1]. Percent thermal threshold excursion significantly increased above baseline in the L group for 75 minutes [1]. Coadministration of metamizole extended the duration of thermal antinociception to 135 minutes but did not enhance mechanical antinociception or anesthetic-sparing effects [1].

Analgesic Duration (Canine)
Head-to-head
165 min mechanical
75 min thermal
vs. metamizole, p significant
Reported antinociceptive duration endpoint; supports analgesic protocol design
8 Beagles, crossover; LM-F significantly longer than metamizole
Antinociception Veterinary analgesia Mechanical threshold

Fenpipramide Applications


Impurity Reference Standard for Fenpiverinium QC

Fenpipramide (CAS 77-01-0) is specifically indicated for use as an analytical reference standard in the quality control of fenpiverinium-containing pharmaceutical formulations. The compound is chemically defined as 2,2-diphenyl-4-(piperidin-1-yl)butanamide and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [6]. This reference material is essential for Abbreviated New Drug Application (ANDA) submissions and commercial production of fenpiverinium drug products, where accurate impurity profiling and quantification are required by regulatory authorities [6]. Fenpipramide is designated as the parent drug or 'Diphenyl piperidino ethyl acetamide impurity' for fenpiverinium, making it the structurally specific reference material that no alternative anticholinergic compound can substitute in this analytical context [4].

Canine Anesthesia: Fixed-Dose Combination Research

In veterinary research settings, fenpipramide is studied exclusively as the anticholinergic component of fixed-dose combinations with levomethadone (e.g., Polamivet/L-Polamivet at 0.2 mg·kg⁻¹ levomethadone / 0.01 mg·kg⁻¹ fenpipramide or 0.5 mg·kg⁻¹ levomethadone / 0.025 mg·kg⁻¹ fenpipramide IV) [6][4]. This combination is utilized in canine anesthesia protocols to provide analgesia (via levomethadone) while preventing opioid-induced bradycardia (via fenpipramide's anticholinergic vagolytic action) [4]. Research applications include studies of antinociceptive duration (mechanical threshold elevation for 165 minutes; thermal antinociception for 75 minutes) and anesthetic-sparing effects (reduction of sevoflurane minimum alveolar concentration) in Beagle models [6].

Renal Colic Combination Therapy Research

Fenpipramide has been studied in human clinical trials as the anticholinergic component of an intravenous fixed-dose combination with dipyrone (2.5 g) and pitofenone (10 mg) for the treatment of acute renal colic [6]. In a head-to-head comparative study against sublingual nifedipine (10 mg), this fenpipramide-containing combination achieved complete pain resolution in 89% of cases compared to 44% for nifedipine (p < 0.005), establishing a benchmark efficacy reference for acute renal colic management [6]. This evidence supports the compound's relevance in comparative effectiveness research evaluating antispasmodic-analgesic combination therapies.

Equine Hemodynamic Stability Studies

Fenpipramide, as part of a commercial l-methadone/fenpipramide combination, has been evaluated in equine anesthesia research involving isoflurane-anesthetized and mechanically ventilated ponies [6]. Administration of the combination produced a transient increase in blood pressure without concurrent increases in heart rate, demonstrating hemodynamic stability in this species [6]. This application scenario is relevant for veterinary researchers investigating balanced anesthesia protocols and opioid-anticholinergic combinations in equine models.

Application
Selection Property
Validation Focus
Fenpiverinium impurity reference standard
Structural specificity as designated impurity
Traceability and ANDA analytical method validation
Canine anesthesia fixed-dose combination research
Anticholinergic component in LM-F combination
Antinociceptive duration and emergence quality endpoints
Renal colic combination therapy research
Antispasmodic-analgesic combination component
Pain resolution endpoint and comparative effectiveness review
Equine hemodynamic stability studies
Parasympatholytic counteracting opioid vagal effects
Blood pressure and heart rate response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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